5,7-Dihydroxy-6,8-bis(morpholin-4-ylmethyl)-2-phenylchromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dihydroxy-6,8-bis(morpholin-4-ylmethyl)-2-phenylchromen-4-one, also known as LY294002, is a synthetic small molecule inhibitor that is widely used in scientific research. It is a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme in the PI3K/Akt/mTOR signaling pathway that regulates cell growth, survival, and metabolism. LY294002 has been extensively studied for its biochemical and physiological effects, as well as its potential therapeutic applications in cancer, diabetes, and other diseases.
Mécanisme D'action
5,7-Dihydroxy-6,8-bis(morpholin-4-ylmethyl)-2-phenylchromen-4-one inhibits PI3K by binding to its ATP-binding pocket and preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to the inhibition of downstream signaling molecules such as Akt and mTOR, which are involved in cell growth, survival, and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various cell types and tissues. It can inhibit cell proliferation and induce apoptosis in cancer cells, as well as reduce inflammation and oxidative stress. This compound has also been shown to improve insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. In addition, this compound can induce autophagy, a process that helps to remove damaged or dysfunctional cellular components.
Avantages Et Limitations Des Expériences En Laboratoire
5,7-Dihydroxy-6,8-bis(morpholin-4-ylmethyl)-2-phenylchromen-4-one is a potent and selective inhibitor of PI3K, which makes it a valuable tool for studying the PI3K/Akt/mTOR signaling pathway. It has been extensively used in vitro and in vivo to investigate the role of PI3K in various cellular processes and disease models. However, this compound has some limitations, such as its potential off-target effects and toxicity at high concentrations. Therefore, it is important to use appropriate controls and concentrations when using this compound in experiments.
Orientations Futures
For research on 5,7-Dihydroxy-6,8-bis(morpholin-4-ylmethyl)-2-phenylchromen-4-one include optimizing its pharmacokinetics and pharmacodynamics, developing more potent and selective inhibitors of PI3K, and exploring its combination with other drugs for synergistic effects. In addition, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of this compound, and to identify its potential off-target effects and toxicity.
Méthodes De Synthèse
5,7-Dihydroxy-6,8-bis(morpholin-4-ylmethyl)-2-phenylchromen-4-one can be synthesized by several methods, including the reaction of 6,8-dibromo-5,7-dihydroxychromone with morpholine and formaldehyde, followed by reduction with sodium borohydride. Other methods involve the use of different starting materials and reagents, such as 6,8-dibromo-5,7-dihydroxychromone with N-methylmorpholine and paraformaldehyde, or 6,8-dibromo-5,7-dihydroxychromone with morpholine and acetaldehyde.
Applications De Recherche Scientifique
5,7-Dihydroxy-6,8-bis(morpholin-4-ylmethyl)-2-phenylchromen-4-one has been widely used as a research tool to study the PI3K/Akt/mTOR signaling pathway and its role in various cellular processes. It has been shown to inhibit the growth and survival of cancer cells, as well as induce apoptosis and autophagy. This compound has also been used to study the effects of PI3K inhibition on insulin signaling, glucose metabolism, and inflammation.
Propriétés
IUPAC Name |
5,7-dihydroxy-6,8-bis(morpholin-4-ylmethyl)-2-phenylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c28-20-14-21(17-4-2-1-3-5-17)33-25-19(16-27-8-12-32-13-9-27)23(29)18(24(30)22(20)25)15-26-6-10-31-11-7-26/h1-5,14,29-30H,6-13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOUYDBIXNWYLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=CC=C4)CN5CCOCC5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.